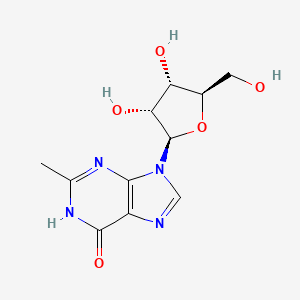
(2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleosides. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. It features a purine base attached to a sugar moiety, making it a crucial component in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules like formamide and glycine. These reactions involve cyclization, amination, and methylation to form the 6-hydroxy-2-methyl-9H-purine.
Attachment to the Sugar Moiety: The purine base is then attached to a sugar moiety, specifically a tetrahydrofuran ring, through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions at specific sites.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques like chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the purine base, and substituted nucleosides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is used as a precursor for the synthesis of more complex nucleotides and nucleoside analogs. These compounds are essential for studying biochemical pathways and developing new pharmaceuticals.
Biology
In biological research, this compound is used to study the mechanisms of DNA and RNA synthesis. It serves as a model compound for understanding the interactions between nucleosides and enzymes involved in nucleic acid metabolism.
Medicine
In medicine, derivatives of this compound are explored for their potential as antiviral and anticancer agents. The ability to modify the purine base and sugar moiety allows for the development of compounds with enhanced biological activity and specificity.
Industry
In the industrial sector, this compound is used in the production of nucleic acid-based products, including diagnostic kits and therapeutic agents. Its role as a building block for nucleotides makes it valuable in biotechnology and pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes like DNA polymerase and reverse transcriptase, disrupting their activity and preventing the synthesis of nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but different functional groups.
Guanosine: Another nucleoside with a purine base, differing in the position and type of substituents.
Inosine: A nucleoside that is structurally similar but lacks the hydroxyl group at the 6-position of the purine base.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(6-Hydroxy-2-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific configuration and functional groups, which confer distinct biochemical properties. Its ability to undergo various chemical reactions and its potential for modification make it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N4O5 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methyl-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-4-13-9-6(10(19)14-4)12-3-15(9)11-8(18)7(17)5(2-16)20-11/h3,5,7-8,11,16-18H,2H2,1H3,(H,13,14,19)/t5-,7-,8-,11-/m1/s1 |
InChI-Schlüssel |
SOTIPZUHKSPAMN-IOSLPCCCSA-N |
Isomerische SMILES |
CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


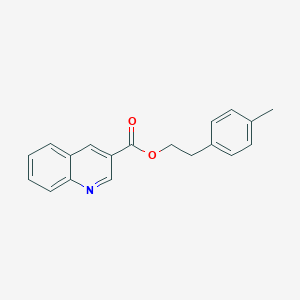
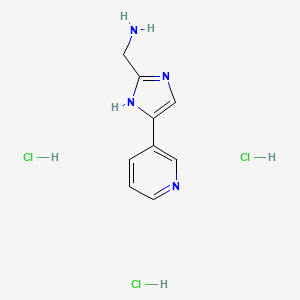
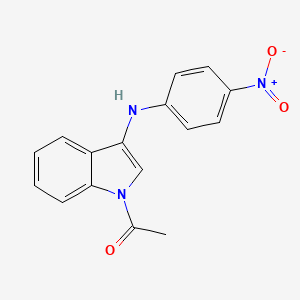
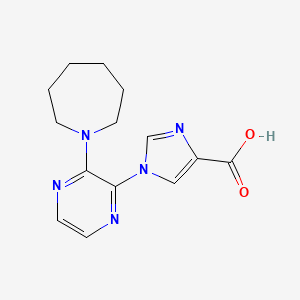
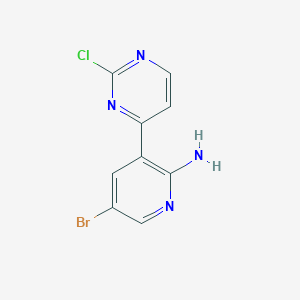
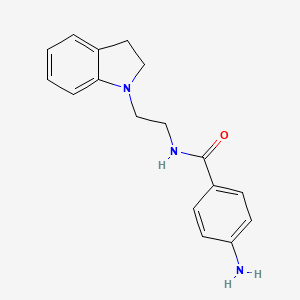
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)
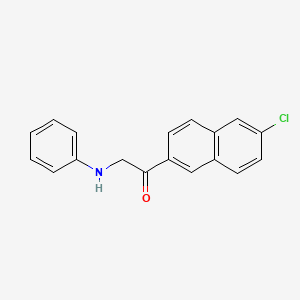
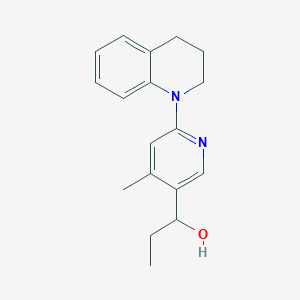
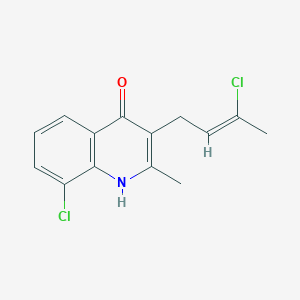
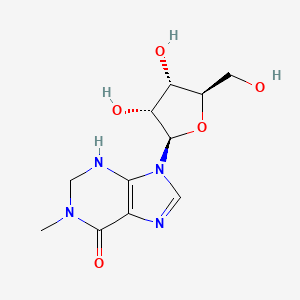
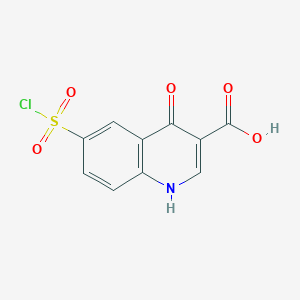
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15063473.png)

